molecular formula C22H16FN3O2 B3007015 1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946352-89-2

1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B3007015
CAS No.: 946352-89-2
M. Wt: 373.387
InChI Key: LMIVMHHUGQRAHO-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a 4-fluorobenzyl halide reacts with the naphthyridine core.

    Formation of the carboxamide group: This is typically done through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., 4-fluorobenzyl bromide) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biology: Research includes its effects on biological systems and potential as a biochemical probe.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • 1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • 1-(4-bromobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Uniqueness

1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the presence of the 4-fluorobenzyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c23-17-10-8-15(9-11-17)14-26-20-16(5-4-12-24-20)13-19(22(26)28)21(27)25-18-6-2-1-3-7-18/h1-13H,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIVMHHUGQRAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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